

Z-LEED-fmk: A Technical Guide to Target Specificity and Selectivity

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Compound of Interest

Compound Name: Z-Leed-fmk

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Introduction

Z-LEED-fmk (Benzyloxycarbonyl-Leu-Glu-Glu-Asp-fluoromethylketone) is a synthetic tetrapeptide that acts as an irreversible inhibitor of specific caspases, a family of cysteine-aspartic proteases crucial in apoptosis and inflammation. Initially identified as an inhibitor of caspase-13, it is now understood that its primary targets in humans are the inflammatory caspases, particularly caspase-4.^[1] This technical guide provides a comprehensive overview of the target specificity and selectivity of **Z-LEED-fmk**, including available data, experimental methodologies for its characterization, and its role in relevant signaling pathways.

Target Profile of Z-LEED-fmk

The specificity of **Z-LEED-fmk** is conferred by its tetrapeptide sequence (LEED), which mimics the cleavage site of its target caspases. The fluoromethylketone (fmk) moiety forms a covalent bond with the cysteine in the active site of the caspase, leading to irreversible inhibition.^[2]

Primary Targets

The primary targets of **Z-LEED-fmk** are members of the inflammatory caspase family.

- **Caspase-4 (Human):** **Z-LEED-fmk** is recognized as an inhibitor of human caspase-4.^[1] Caspase-4 is a key component of the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.

- Caspase-13 (Bovine): **Z-LEED-fmk** was initially characterized as a caspase-13 inhibitor.[2] However, subsequent research has shown that caspase-13 is the bovine orthologue of human caspase-4. Therefore, data related to caspase-13 inhibition is largely translatable to caspase-4.

Selectivity and Off-Target Effects

While designed to be specific, like many peptide-based inhibitors, **Z-LEED-fmk** may exhibit off-target activity, particularly at higher concentrations. The fluoromethylketone reactive group can potentially interact with other cysteine proteases.

Table 1: Summary of **Z-LEED-fmk** Target Specificity and Potential Off-Targets

Target Class	Specific Enzyme	Interaction Type	Evidence Level
Primary Targets	Human Caspase-4	Irreversible covalent inhibition	High
Bovine Caspase-13	Irreversible covalent inhibition	High	
Potential Off-Targets	Other Caspases	Potential for inhibition	Moderate (Class effect)
Cathepsins (e.g., B, L)	Potential for inhibition	Moderate (Class effect)[3]	
Calpains	Potential for inhibition	Low to Moderate (Class effect)[4][5]	

Evidence Level Key: High - Direct experimental evidence available. Moderate - Inferred from studies on similar peptide-fmk inhibitors. Low - Theoretical possibility with limited direct evidence.

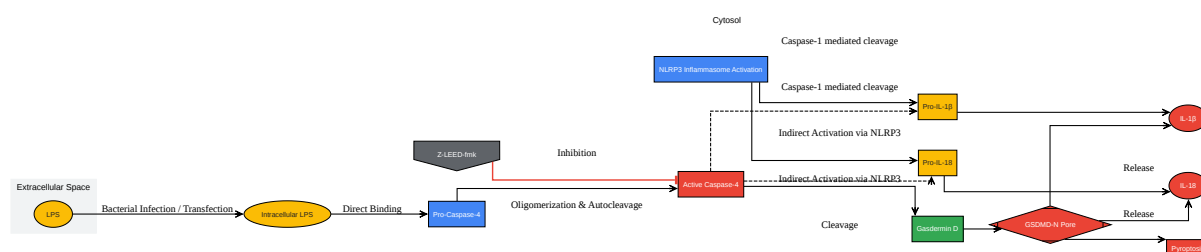
It is crucial for researchers to empirically determine the selectivity of **Z-LEED-fmk** within their specific experimental system. The pan-caspase inhibitor Z-VAD-fmk has been shown to inhibit other cysteine proteases like cathepsins, and it is plausible that **Z-LEED-fmk** could have a similar, albeit likely less potent, profile.[3][4]

Signaling Pathways

Z-LEED-fmk primarily targets the non-canonical inflammasome pathway, which is a critical component of the innate immune response to intracellular pathogens.

Non-Canonical Inflammasome Pathway

The non-canonical inflammasome is activated by the direct binding of cytosolic LPS to the CARD domain of caspase-4 (in humans). This binding leads to the oligomerization and activation of caspase-4. Activated caspase-4 then cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death called pyroptosis. Caspase-4 activation can also lead to the activation of the NLRP3 canonical inflammasome and the subsequent processing and release of pro-inflammatory cytokines IL-1 β and IL-18.



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Figure 1: Non-canonical inflammasome pathway and the inhibitory action of **Z-LEED-fmk**.

Experimental Protocols

To accurately assess the specificity and selectivity of **Z-LEED-fmk**, rigorous in vitro and cell-based assays are required.

In Vitro Caspase Activity Assay

This protocol outlines a general method for determining the inhibitory constant (K_i) of **Z-LEED-fmk** against purified recombinant caspases.

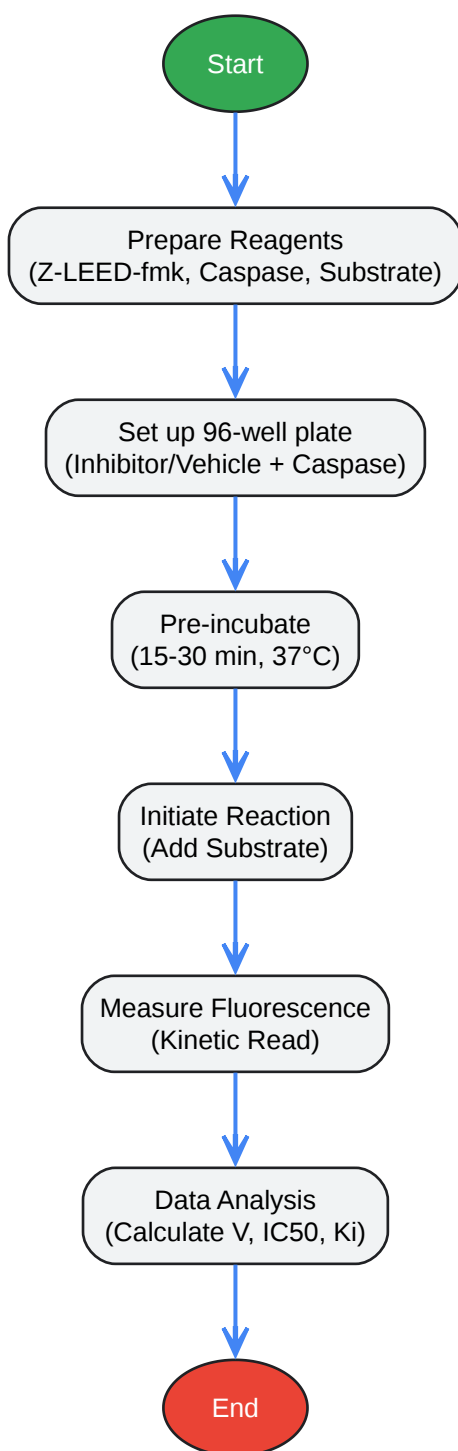
Materials:

- Purified recombinant human caspases (e.g., Caspase-1, -3, -4, -5, -8, -9)
- **Z-LEED-fmk**
- Fluorogenic caspase substrate (e.g., Ac-LEHD-AFC for Caspase-4/9)
- Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
- 96-well black microplate
- Fluorometric plate reader

Procedure:

- Prepare Reagents:
 - Reconstitute **Z-LEED-fmk** in DMSO to a stock concentration of 10 mM.
 - Prepare serial dilutions of **Z-LEED-fmk** in Assay Buffer to achieve a range of final concentrations.
 - Dilute the caspase enzyme in Assay Buffer to the working concentration.

- Prepare the fluorogenic substrate in Assay Buffer.
- Assay Setup:
 - To each well of the 96-well plate, add the diluted **Z-LEED-fmk** or vehicle control (Assay Buffer with DMSO).
 - Add the diluted caspase enzyme to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
 - Initiate the reaction by adding the fluorogenic substrate to each well.
- Data Acquisition:
 - Immediately measure the fluorescence intensity over time using a fluorometric plate reader (e.g., Ex/Em = 400/505 nm for AFC).
 - Record data every 1-2 minutes for 30-60 minutes.
- Data Analysis:
 - Calculate the initial reaction velocity (V) for each inhibitor concentration.
 - Plot the reaction velocity against the substrate concentration to determine the mode of inhibition.
 - Calculate the IC₅₀ value from a dose-response curve.
 - Determine the K_i value using the Cheng-Prusoff equation if the inhibition is competitive.



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Figure 2: General workflow for an in vitro caspase inhibition assay.

Cell-Based Apoptosis/Pyroptosis Inhibition Assay

This protocol provides a framework for evaluating the efficacy of **Z-LEED-fmk** in a cellular context.

Materials:

- Human cell line known to express caspase-4 (e.g., THP-1 monocytes)
- **Z-LEED-fmk**
- LPS (from E. coli O111:B4)
- Cell culture medium and supplements
- Reagents for cell death detection (e.g., LDH release assay for pyroptosis, Annexin V/PI staining for apoptosis)
- ELISA kits for IL-1 β and IL-18

Procedure:

- Cell Culture and Treatment:
 - Culture cells to the desired density.
 - Pre-treat cells with various concentrations of **Z-LEED-fmk** or vehicle control for 1-2 hours.
 - Induce pyroptosis by transfecting the cells with LPS.
 - Incubate for a predetermined time (e.g., 6-24 hours).
- Endpoint Analysis:
 - Pyroptosis: Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.
 - Cytokine Release: Measure the concentration of IL-1 β and IL-18 in the supernatant using ELISA kits.

- Cell Viability: For apoptosis, stain cells with Annexin V and Propidium Iodide and analyze by flow cytometry.
- Data Analysis:
 - Normalize the data to the vehicle-treated control.
 - Generate dose-response curves to determine the EC50 of **Z-LEED-fmk** for the inhibition of each endpoint.

Conclusion

Z-LEED-fmk is a valuable research tool for investigating the roles of human caspase-4 in the non-canonical inflammasome pathway and pyroptosis. While it exhibits primary specificity for caspase-4, researchers should remain mindful of potential off-target effects on other cysteine proteases, particularly at higher concentrations. The experimental protocols provided in this guide offer a foundation for the rigorous characterization of **Z-LEED-fmk**'s inhibitory activity and selectivity in various experimental settings. Further studies are warranted to fully elucidate its inhibitory profile against a broader range of proteases to enhance its utility in drug development and fundamental research.

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